molecular formula C10H10ClF3N4 B15047809 (1-(pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride

(1-(pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride

Cat. No.: B15047809
M. Wt: 278.66 g/mol
InChI Key: HJRNLHRQSYQALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 1255041-98-5) is an organic intermediate with the molecular formula C₁₀H₁₀ClF₃N₄ and a molecular weight of 278.66 g/mol . It features a pyrazole core substituted with a pyridin-3-yl group at position 1, a trifluoromethyl (-CF₃) group at position 3, and a methanamine (-CH₂NH₂) moiety at position 5, which is protonated as a hydrochloride salt. The purity of commercially available samples exceeds 97%, indicating its utility in synthetic and pharmaceutical applications . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine ring contributes to π-π stacking interactions in target binding .

Properties

Molecular Formula

C10H10ClF3N4

Molecular Weight

278.66 g/mol

IUPAC Name

[2-pyridin-3-yl-5-(trifluoromethyl)pyrazol-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C10H9F3N4.ClH/c11-10(12,13)9-4-8(5-14)17(16-9)7-2-1-3-15-6-7;/h1-4,6H,5,14H2;1H

InChI Key

HJRNLHRQSYQALI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C(=CC(=N2)C(F)(F)F)CN.Cl

Origin of Product

United States

Preparation Methods

Physical Properties

The compound (1-(pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride exists as a crystalline solid at room temperature. The presence of the hydrochloride salt enhances its stability and solubility in polar solvents compared to its free base form. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of this compound

Property Value
Appearance Crystalline solid
Molecular Weight 278.66 g/mol
Molecular Formula C10H10ClF3N4
CAS Number 1255041-98-5
MDL Number MFCD32068097
Purity (Commercial) >97%

Chemical Structure and Reactivity

The molecule contains several key functional groups that influence its chemical reactivity:

  • The pyrazole ring with a trifluoromethyl substituent at position 3
  • A primary amine group at the methylene carbon attached to position 5 of the pyrazole ring
  • A pyridin-3-yl group at position 1 of the pyrazole ring
  • The hydrochloride salt formation at the primary amine

The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the primary amine provides a site for further functionalization. The pyridine ring offers additional options for hydrogen bonding interactions in biological systems.

General Synthetic Strategies for Pyrazole Derivatives

Before discussing specific preparation methods for the target compound, it is important to understand general synthetic approaches for constructing trifluoromethyl-substituted pyrazoles, as these form the foundation for more specialized syntheses.

Classical Methods for Pyrazole Ring Formation

Several well-established methods exist for pyrazole ring construction:

  • Condensation of hydrazines with 1,3-dicarbonyl compounds
  • Cycloaddition reactions involving diazo compounds
  • Reaction of hydrazones with appropriate electrophiles
  • Cyclization of α,β-unsaturated carbonyl compounds with hydrazines

Approaches for Trifluoromethyl-Pyrazole Synthesis

The incorporation of a trifluoromethyl group into the pyrazole ring typically involves:

  • Use of trifluoromethyl-containing building blocks
  • Introduction of trifluoromethyl groups via specific reagents
  • Late-stage trifluoromethylation strategies

Specific Preparation Methods

Method 1: Synthesis via Pyrazole Ring Formation

This method involves the construction of the pyrazole ring with the trifluoromethyl group already in place, followed by functionalization to introduce the aminomethyl group.

Reagents:

  • 4-Trifluoromethylpyridine
  • 2,4,6-Trimethylbenzenesulfonyl hydrazide
  • Ethyl propiolate
  • Dichloromethane
  • N,N-Dimethylformamide
  • Potassium carbonate

Procedure:

  • Salt Formation : 4-Trifluoromethylpyridine (1.47 g) is dissolved in dichloromethane (10 ml) at 0°C. 2,4,6-Trimethylbenzenesulfonyl hydrazide (2.14 g) is added slowly, and the reaction is maintained for 2 hours.

  • Pyrazole Ring Formation : The reaction mixture is evaporated to dryness under reduced pressure. The residue is dissolved in dry N,N-dimethylformamide (20 ml), potassium carbonate (2.76 g) is added, followed by dropwise addition of ethyl propiolate (0.98 g). The reaction is stirred at room temperature overnight.

  • Isolation : After completion (monitored by TLC), the reaction solution is diluted with water and extracted with ethyl acetate. The organic phase is washed with water and saturated brine, dried over anhydrous sodium sulfate, and evaporated to dryness under reduced pressure. Column chromatography purification yields the intermediate ethyl 5-trifluoromethyl-pyrazole-3-carboxylate.

  • Functional Group Manipulation : The ester intermediate is converted to the corresponding primary amine through a series of transformations:

    • Reduction of the ester to alcohol
    • Conversion of the alcohol to a better leaving group (mesylate or tosylate)
    • Displacement with azide
    • Reduction of azide to amine
    • Salt formation with HCl

Yield and Purity : The overall yield is typically 35-45%, with purities exceeding 97% after appropriate purification steps.

Method 2: Convergent Approach via N-Arylation

This method employs a convergent strategy involving the N-arylation of a preformed 3-(trifluoromethyl)-1H-pyrazol-5-ylmethanamine with an appropriate pyridine derivative.

Reagents:

  • 3-(Trifluoromethyl)-1H-pyrazol-5-ylmethanamine
  • 3-Bromopyridine or 3-iodopyridine
  • Copper(I) iodide
  • 1,10-Phenanthroline
  • Potassium phosphate
  • Dimethyl sulfoxide

Procedure:

  • N-Arylation : A mixture of 3-(trifluoromethyl)-1H-pyrazol-5-ylmethanamine (1 equivalent), 3-bromopyridine (1.2 equivalents), copper(I) iodide (0.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and potassium phosphate (2 equivalents) in dimethyl sulfoxide is heated at 80-90°C for 12-24 hours under inert atmosphere.

  • Isolation : The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Salt Formation : The free base is dissolved in a minimal amount of diethyl ether or ethyl acetate, and a solution of hydrogen chloride in diethyl ether is added dropwise until precipitation is complete. The precipitate is filtered, washed with diethyl ether, and dried to obtain the hydrochloride salt.

Yield and Purity : This method typically provides the target compound in 50-65% yield with purities of 95-98% after recrystallization.

Method 3: 3-Step Synthesis from 1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole

This approach starts with 1-(pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole and introduces the aminomethyl group at position 5.

Reagents:

  • 1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole
  • n-Butyllithium or lithium diisopropylamide
  • Diethyl carbonate or ethyl chloroformate
  • Lithium aluminum hydride or sodium borohydride
  • Sodium azide
  • Triphenylphosphine
  • Tetrahydrofuran
  • Hydrogen chloride in diethyl ether

Procedure:

  • C-5 Functionalization : 1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole is dissolved in anhydrous tetrahydrofuran at -78°C under inert atmosphere. n-Butyllithium or lithium diisopropylamide is added dropwise, and the mixture is stirred for 1 hour. Diethyl carbonate or ethyl chloroformate is added, and the reaction is allowed to warm to room temperature.

  • Reduction to Alcohol : The ester intermediate is reduced using lithium aluminum hydride or sodium borohydride to afford the corresponding primary alcohol.

  • Conversion to Amine : The alcohol is converted to the amine via:

    • Activation (tosylation or mesylation)
    • Displacement with sodium azide
    • Reduction (Staudinger reaction or catalytic hydrogenation)
  • Salt Formation : The free amine is treated with hydrogen chloride in diethyl ether to form the hydrochloride salt.

Yield and Purity : The overall yield ranges from 40-55%, with purities of 97-99% after appropriate purification.

Purification and Characterization

Purification Techniques

Several methods are employed for the purification of this compound:

  • Recrystallization : Commonly performed using ethanol, methanol, or ethyl acetate/diethyl ether mixtures.

  • Column Chromatography : Typically employing silica gel with appropriate solvent systems such as dichloromethane/methanol or ethyl acetate/hexane mixtures.

  • Salt Formation/Free Base Conversion : Conversion between the hydrochloride salt and free base forms can be utilized as a purification strategy.

Analytical Methods for Characterization

Table 2: Analytical Methods for Characterization

Technique Information Obtained
NMR Spectroscopy (1H, 13C, 19F) Structural confirmation, purity assessment
Mass Spectrometry Molecular weight confirmation, fragmentation pattern
Infrared Spectroscopy Functional group identification
Elemental Analysis Composition verification
HPLC Purity determination
X-ray Crystallography Solid-state structure confirmation

Scale-up Considerations and Industrial Production

Process Optimization

For commercial-scale production, several optimizations can be implemented:

  • Continuous Flow Processing : Particularly beneficial for the exothermic steps.
  • Catalyst Development : Improved catalysts for the N-arylation step.
  • Green Chemistry Approaches : Reduction of waste and use of more environmentally friendly reagents.

Applications and Derivatives

Pharmaceutical Applications

The compound this compound and its derivatives have shown potential in several therapeutic areas:

  • Kinase Inhibitors : Particularly useful as building blocks in the synthesis of p38 kinase inhibitors for treating conditions such as chronic obstructive pulmonary disease.
  • Anti-tumor Agents : Related compounds have demonstrated activity against various cancer cell lines.
  • Anti-tuberculosis Agents : Compounds containing similar structural motifs have shown anti-tubercle bacillus activity.

Related Derivatives

Several structural modifications can be made to the core structure to develop derivatives with potentially enhanced properties:

  • Variation of the Heterocyclic Ring : Replacement of pyridine with other heterocycles.
  • Modification of the Amino Group : Alkylation, acylation, or conversion to amides.
  • Alternative Substituents : Replacement of the trifluoromethyl group with other halogenated moieties.

Chemical Reactions Analysis

Types of Reactions

(1-(pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-(pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to form stable complexes with biological molecules makes it valuable for investigating biochemical pathways.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used to synthesize drugs with specific therapeutic targets, such as anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound is utilized in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for creating new materials with desired properties.

Mechanism of Action

The mechanism of action of (1-(pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with the target molecule but differ in substituents, heterocycles, or salt forms:

1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine Dihydrochloride
  • Structure : Replaces the pyrazole ring with an isoxazole (O-containing heterocycle).
  • Substituents : Pyridin-3-yl group at position 3 of isoxazole; methanamine at position 3.
  • Salt Form : Dihydrochloride (two HCl molecules per amine group).
  • The dihydrochloride salt may improve aqueous solubility but could complicate crystallization .
1-[5-Chloro-1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine Hydrochloride
  • Structure : Pyrazole with -CF₃ at position 3, chloro (-Cl) at position 5, and methyl (-CH₃) at position 1.
  • Molecular Formula : C₆H₇ClF₃N₃ (MW: 237.59 g/mol).
  • Implications : The chloro substituent introduces steric hindrance and electron-withdrawing effects, possibly altering reactivity in coupling reactions. The smaller molecular weight suggests reduced steric bulk compared to the target compound .
3-(1,3-Dioxaindan-5-yloxy)-1-Methyl-1H-pyrazol-4-amine Hydrochloride
  • Structure : Pyrazole substituted with a methyl group at position 1 and a dioxaindane-oxy group at position 3.
  • Implications: The dioxaindane moiety adds aromaticity and bulk, which might enhance binding to hydrophobic pockets in biological targets.

Physicochemical Properties and Bioactivity

Compound Heterocycle Key Substituents Salt Form Molecular Weight (g/mol) Potential Applications
Target Compound Pyrazole Pyridin-3-yl, -CF₃, -CH₂NH₂ Hydrochloride 278.66 Pharmaceutical intermediates, kinase inhibitors
1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine Isoxazole Pyridin-3-yl, -CH₂NH₂ Dihydrochloride 289.14 (est.) Solubility-enhanced probes
1-[5-Chloro-1-Methyl-3-CF₃-Pyrazol-4-yl]methanamine Pyrazole -Cl, -CH₃, -CF₃ Hydrochloride 237.59 Agrochemical precursors
N-[3-(Pyridin-3-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]acetamide Pyrazole Pyridin-3-yl, tetrahydropyran, -NHCOCH₃ Free base 331.37 (est.) Prodrug candidates
Key Findings:

Trifluoromethyl Group : The -CF₃ group in the target compound and its analogs (e.g., ) enhances metabolic stability and electron-withdrawing effects, favoring electrophilic substitution reactions.

Salt Forms : Hydrochloride salts (target compound, ) improve crystallinity and handling, while dihydrochlorides () may offer higher solubility but require stringent pH control during synthesis.

Heterocycle Impact : Pyrazole-based compounds exhibit greater aromatic stability compared to isoxazoles (), making them preferable for high-temperature reactions.

Biological Activity

(1-(pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride, with CAS number 1255041-98-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

  • Molecular Formula : C10H10ClF3N4
  • Molecular Weight : 278.66 g/mol
  • CAS Number : 1255041-98-5

Biological Activity

The biological activity of this compound is primarily attributed to its pyrazole core, a structure known for diverse pharmacological properties.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit notable anticancer properties. Specifically, compounds containing the pyrazole structure have been shown to inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer
  • Prostate Cancer

In vitro studies demonstrated that derivatives of 1H-pyrazole can induce antiproliferative effects across different cancer types. For instance, a study reported that certain pyrazole derivatives exhibited IC50 values in the micromolar range against breast and liver cancer cells, highlighting their potential as anticancer agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to act as selective COX-2 inhibitors, which are crucial in reducing inflammation. A review highlighted that certain pyrazole compounds demonstrated significant anti-inflammatory activity with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Enzyme Activity : The trifluoromethyl group enhances binding affinity to target proteins.
  • Modulation of Signaling Pathways : By interfering with specific pathways involved in cancer cell proliferation and inflammation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyFindings
Demonstrated significant antiproliferative activity against various cancer cell lines.
Showed that modifications to the pyrazole core can enhance anticancer efficacy and reduce toxicity.
Reported on the anti-inflammatory effects, indicating potential use in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for preparing (1-(pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step procedures:

Pyrazole Core Formation : Cyclocondensation of hydrazines with β-keto esters or trifluoromethyl ketones under acidic or basic conditions .

Functionalization : Introduction of the pyridin-3-yl group via Suzuki-Miyaura coupling or nucleophilic substitution .

Amination : Reductive amination or substitution to attach the methanamine group, followed by HCl salt formation .

Q. Key Variables :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility but may require inert atmospheres for moisture-sensitive intermediates .
  • Catalysts : Pd-based catalysts for cross-coupling reactions (e.g., Pd(PPh₃)₄) improve regioselectivity .
  • Temperature : Low temperatures (−78°C) minimize side reactions during lithiation steps .

Q. Table 1: Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
CyclocondensationHydrazine hydrate, AcOH, reflux65–75
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C50–60
Reductive AminationNaCNBH₃, MeOH, rt70–85

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC-PDA/MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR (e.g., pyrazole C-H protons at δ 6.5–7.5 ppm; trifluoromethyl singlet at δ −60 ppm in ¹⁹F NMR) .
  • Elemental Analysis : Verify stoichiometry (e.g., C, H, N, Cl within ±0.4% of theoretical values) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

  • Solubility : Highly soluble in polar solvents (DMSO, MeOH) but limited in hexane or ether. Aqueous solubility is pH-dependent due to the amine hydrochloride moiety (optimal at pH 4–6) .
  • Stability :
    • Thermal : Stable at ≤25°C; decomposition observed >150°C (TGA/DSC analysis) .
    • Light Sensitivity : Store in amber vials at −20°C under argon to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., MTT assay for cytotoxicity with Mosmann’s method ).
  • Impurity Profiles : Compare batch-specific LC-MS data to correlate bioactivity with trace byproducts .
  • Cellular Models : Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) .

Q. Table 2: Case Study – Biological Data Discrepancies

StudyIC₅₀ (μM)Assay ConditionsLikely Cause of Variation
A0.5HeLa cells, 48hSerum-free media bias
B5.2HEK293, 72hImpurity (5% by HPLC)

Q. What computational strategies are effective for predicting the compound’s binding modes to kinase targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with PyRx to model interactions with ATP-binding pockets (focus on H-bonding with pyridinyl N and hydrophobic trifluoromethyl interactions) .
  • MD Simulations : Analyze stability of ligand-protein complexes in explicit solvent (GROMACS, 100 ns trajectories) to identify key residues (e.g., hinge-region Lys or Glu) .

Q. How can the compound’s metabolic stability be evaluated in preclinical models?

Methodological Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess drug-drug interaction risks .

Q. What analytical methods validate batch-to-batch consistency in large-scale synthesis?

Methodological Answer:

  • QbD Approach : Define critical quality attributes (CQAs) like residual solvents (GC-MS), heavy metals (ICP-MS), and polymorphic forms (PXRD) .
  • DoE Optimization : Use factorial designs to correlate reaction parameters (e.g., pH, temp) with impurity profiles .

Q. How does the compound’s reactivity under acidic/basic conditions impact formulation strategies?

Methodological Answer:

  • pH Stability Studies : Conduct forced degradation (0.1M HCl/NaOH, 40°C) and monitor via UPLC.
    • Acidic Conditions : Amine hydrochloride salt resists hydrolysis but may form pyrazole decomposition products at extreme pH .
    • Basic Conditions : Free amine liberated, increasing susceptibility to oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.